molecular formula C10H20N2O3 B11889041 tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate

Cat. No.: B11889041
M. Wt: 216.28 g/mol
InChI Key: DBQGFGSLEKQTHB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula C10H20N2O3. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and diazepane ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in tert-Butyl 3-hydroxy-1,4-diazepane-1-carboxylate makes it unique compared to its analogs. This functional group can participate in additional chemical reactions and interactions, enhancing its versatility in various applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h8,11,13H,4-7H2,1-3H3

InChI Key

DBQGFGSLEKQTHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)O

Origin of Product

United States

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